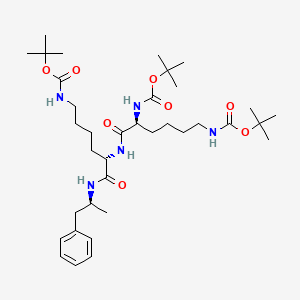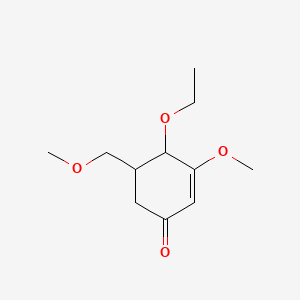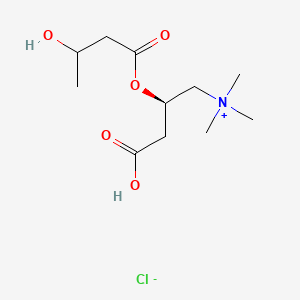
3-Hydroxybutyrylcarnitine Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxybutyrylcarnitine Chloride is a fatty acid metabolite associated with a deficiency of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD). This compound plays a significant role in metabolism and energy production, particularly in the context of fatty acid oxidation disorders, mitochondrial diseases, and ketone body metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyrylcarnitine Chloride typically involves the esterification of 3-hydroxybutyric acid with carnitine. The reaction conditions often require an acidic catalyst and a controlled temperature to ensure the formation of the desired ester. The process may also involve purification steps such as recrystallization to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is often produced in bulk for research and pharmaceutical applications .
化学反应分析
Types of Reactions
3-Hydroxybutyrylcarnitine Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ester linkage can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions
Major Products Formed
Oxidation: Formation of 3-ketobutyrylcarnitine.
Reduction: Regeneration of 3-Hydroxybutyrylcarnitine.
Substitution: Formation of various substituted carnitine derivatives
科学研究应用
3-Hydroxybutyrylcarnitine Chloride is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: Studying metabolic pathways and enzyme deficiencies.
Medicine: Investigating metabolic disorders and mitochondrial diseases.
Industry: Used in the development of diagnostic assays and therapeutic agents .
作用机制
The mechanism of action of 3-Hydroxybutyrylcarnitine Chloride involves its role in fatty acid metabolism. It acts as an intermediate in the β-oxidation pathway, facilitating the transport of fatty acids into the mitochondria for energy production. The compound interacts with enzymes such as carnitine palmitoyltransferase and acyl-CoA dehydrogenase, playing a crucial role in maintaining energy homeostasis .
相似化合物的比较
Similar Compounds
3-Hydroxybutyrylcarnitine: An O-acylcarnitine with similar metabolic roles.
Carnitine: A precursor and functional parent of 3-Hydroxybutyrylcarnitine.
Acylcarnitines: A broad class of compounds involved in fatty acid metabolism
Uniqueness
3-Hydroxybutyrylcarnitine Chloride is unique due to its specific role in addressing SCHAD deficiency and its involvement in ketone body metabolism. Its chloride form enhances its stability and solubility, making it suitable for various research and industrial applications .
属性
分子式 |
C11H22ClNO5 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-(3-hydroxybutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h8-9,13H,5-7H2,1-4H3;1H/t8?,9-;/m1./s1 |
InChI 键 |
NMSATEWHAHPQCO-ICLMXVQUSA-N |
手性 SMILES |
CC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O.[Cl-] |
规范 SMILES |
CC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



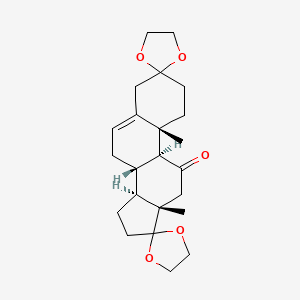
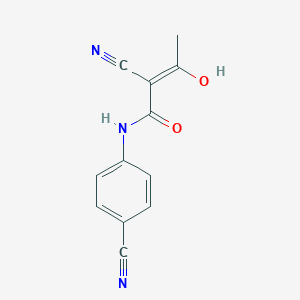
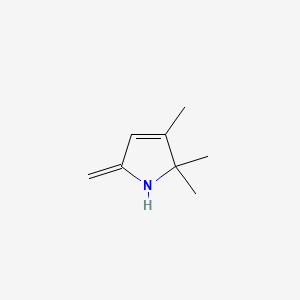

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)



![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
